Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate
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Overview
Description
METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE is a complex organic compound that features a nitro group, a sulfonyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated ketone with thiourea under basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final coupling of the thiazole derivative with the nitrobenzoate ester is performed under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its complex structure and functional groups.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro and sulfonyl groups could participate in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-NITROBENZOATE: Lacks the thiazole and sulfonyl groups, making it less complex.
METHYL 5-SULFONYL-1,3-THIAZOL-2-YL BENZOATE:
Uniqueness
METHYL 3-NITRO-5-[({5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}AMINO)CARBONYL]BENZOATE is unique due to the combination of nitro, sulfonyl, and thiazole groups, which confer distinct chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C18H12N4O9S2 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl 3-nitro-5-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H12N4O9S2/c1-31-17(24)11-6-10(7-13(8-11)22(27)28)16(23)20-18-19-9-15(32-18)33(29,30)14-4-2-12(3-5-14)21(25)26/h2-9H,1H3,(H,19,20,23) |
InChI Key |
BELSDSNHQZOKEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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